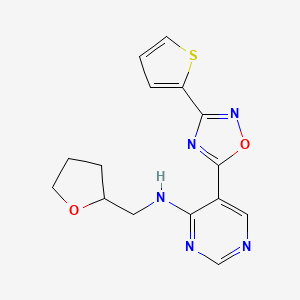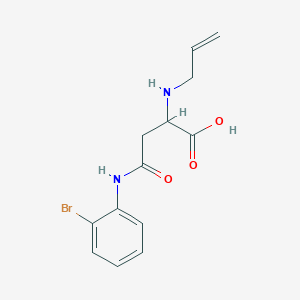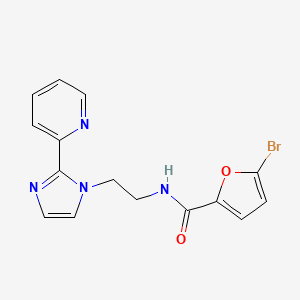![molecular formula C16H21N5O4 B2791040 Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate CAS No. 915900-69-5](/img/structure/B2791040.png)
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETDA and is synthesized through a multi-step process involving various chemical reactions. ETDA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Coumarin Derivatives
Coumarins are a class of organic compounds that have significant biological and pharmaceutical properties. The compound can be used in the synthesis of coumarin derivatives, which are valuable for their medicinal properties. These derivatives have been employed as herbal medicines and are found in green plants, fungi, and bacteria. They are also used in the pharmaceutical industry as anticoagulants like warfarin and dicoumarol .
Development of Anticancer Agents
Research has shown that certain coumarin derivatives exhibit anticancer properties. Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate could potentially be modified to create new molecules that target cancer cells, offering a pathway for the development of novel anticancer drugs .
Anti-HIV Research
Coumarin derivatives have been tested for anti-HIV properties. The compound could serve as a precursor in the synthesis of molecules designed to inhibit the replication of the HIV virus, contributing to the research and development of new anti-HIV medications .
Antimicrobial Applications
The antimicrobial properties of coumarin derivatives make them suitable for the development of new antimicrobial agents. This compound could be used to synthesize derivatives that combat a variety of microbial infections, addressing the growing concern of antibiotic resistance .
Anti-Inflammatory and COX Inhibitors
Coumarin derivatives have been identified as potential anti-inflammatory agents and COX inhibitors. By synthesizing specific derivatives from Ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate, it may be possible to create new drugs that can treat inflammatory conditions .
Neuroprotective Effects
Research into neurodegenerative diseases like Alzheimer’s has shown that certain coumarin derivatives have neuroprotective effects. This compound could be used to develop new treatments that protect nerve cells from damage or degeneration .
Antioxidant Properties
Coumarin derivatives are known for their antioxidant properties, which are crucial in protecting cells from oxidative stress. This compound could be used in the synthesis of antioxidants that help in preventing cellular damage caused by free radicals .
Agricultural Chemicals
The structural flexibility of coumarin derivatives allows for their use in the synthesis of agricultural chemicals. These derivatives can be formulated into pesticides, herbicides, or fungicides, contributing to the protection of crops and yield enhancement .
Eigenschaften
IUPAC Name |
ethyl 2-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-6-19-14(23)12-13(18(5)16(19)24)17-15-20(8-11(22)25-7-2)9(3)10(4)21(12)15/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMNCKDGSLJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC(=O)OCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16811995 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2790964.png)
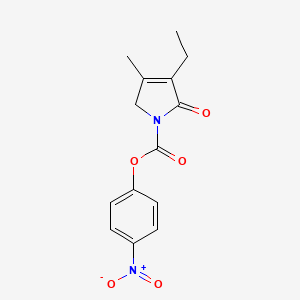
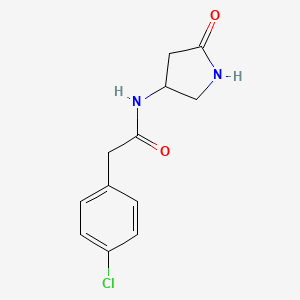

![N-(3,4-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2790969.png)
![(E)-4-(Dimethylamino)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2790970.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2790971.png)
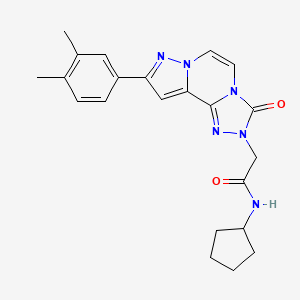
![4-chloro-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-ethylbenzamide](/img/structure/B2790973.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2790974.png)
